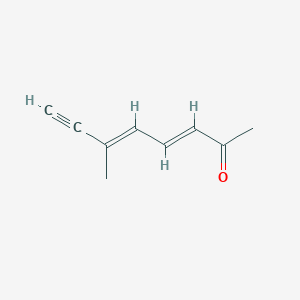

(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one

Description

“(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one” is an α,β-unsaturated ketone with a conjugated dienyne system. Its molecular formula is C₉H₁₀O, featuring a methyl group at position 6, conjugated double bonds at positions 3 and 5 (both E-configured), and a terminal alkyne at position 5. This structure confers unique electronic and steric properties, making it relevant in synthetic organic chemistry and materials science.

The compound’s reactivity is influenced by the conjugation of the enyne system and the electron-withdrawing ketone group, which may facilitate cycloadditions or nucleophilic attacks. Its synthesis, as reported for the (3E,5Z)-isomer, involves strategies to control stereochemistry, such as selective alkyne functionalization and Wittig-type reactions, as described by Eberbach and Roser (1987) .

Properties

CAS No. |

140472-19-1 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

(3E,5E)-6-methylocta-3,5-dien-7-yn-2-one |

InChI |

InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3/b7-5+,8-6+ |

InChI Key |

YYRQXVKQTMLAQL-KQQUZDAGSA-N |

SMILES |

CC(=O)C=CC=C(C)C#C |

Isomeric SMILES |

CC(=O)/C=C/C=C(\C)/C#C |

Canonical SMILES |

CC(=O)C=CC=C(C)C#C |

Synonyms |

3,5-Octadien-7-yn-2-one, 6-methyl-, (E,E)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one” is best contextualized by comparing it with stereoisomers and analogs (Table 1).

Table 1: Comparative Analysis of Structural and Functional Properties

Key Observations:

Stereochemical Impact :

The (3E,5Z)-isomer demonstrates how Z-configuration at C5 alters molecular geometry compared to the E,E target compound. This difference likely affects dipole moments, solubility, and intermolecular interactions, though experimental data for the E,E isomer are lacking.

Functional Group Modifications: Chloro-Nitro Analogs (e.g., 261625-75-6): The addition of electron-withdrawing groups (Cl, NO₂) and a phenyl ring increases PSA (enhanced polarity) and LogP (greater lipophilicity) compared to the target compound. Non-Ketone Analog (1743-34-6): The absence of the ketone group reduces polarity (PSA = 0) and simplifies the molecule, limiting its utility in carbonyl-dependent reactions .

Conjugation and Stability :

Compounds with extended conjugation (e.g., trienes in 261625-75-6) may exhibit redshifted UV-Vis absorption and higher thermal stability due to delocalized π-electrons. The target compound’s dienyne system balances conjugation length with synthetic accessibility.

Synthetic Challenges :

Stereoselective synthesis of the E,E configuration requires precise control of reaction conditions (e.g., temperature, catalysts), as demonstrated in the (3E,5Z)-isomer’s synthesis . In contrast, analogs with bulky substituents (e.g., 261625-75-6) may require protective group strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.